![molecular formula C11H10O4 B14013839 trans-Indane-1,2-dicarboxylic acid](/img/structure/B14013839.png)
trans-Indane-1,2-dicarboxylic acid
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Overview
Description
trans-Indane-1,2-dicarboxylic acid: is an organic compound with a unique structure that includes a bicyclic indane core and two carboxylic acid groups positioned at the 1 and 2 positions in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Indane-1,2-dicarboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of carboxylic acids, esters, or acid chlorides as starting materials. The reaction conditions often involve the use of catalysts such as Lewis acids or Brønsted acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: trans-Indane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indanone derivatives.
Reduction: Formation of indanol derivatives.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
Chemistry: trans-Indane-1,2-dicarboxylic acid is used as a building block in organic synthesis to create complex molecules with potential biological activity. It serves as a precursor for the synthesis of various indane derivatives with applications in pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are also investigated for their role in treating neurodegenerative diseases and as potential anticancer agents .
Industry: The compound finds applications in the development of advanced materials, including polymers and resins. Its unique structure imparts desirable properties such as thermal stability and mechanical strength to the materials .
Mechanism of Action
The mechanism of action of trans-Indane-1,2-dicarboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, certain derivatives may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological activities .
Comparison with Similar Compounds
Indane-1,3-dione: Another indane derivative with applications in medicinal chemistry and materials science.
trans-Cyclohexane-1,2-dicarboxylic acid: A structurally similar compound with different chemical properties and applications.
Uniqueness: trans-Indane-1,2-dicarboxylic acid is unique due to its bicyclic structure and the specific positioning of the carboxylic acid groups. This configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
trans-Indane-1,2-dicarboxylic acid is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure with two carboxylic acid groups positioned at the 1 and 2 positions of the indane ring. This specific arrangement contributes to its chemical reactivity and biological properties.
Biological Activity
The biological activity of this compound and its derivatives has been explored in various studies, revealing potential applications in several therapeutic areas:
- Anti-inflammatory Effects : Certain derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, suggesting potential use as anti-inflammatory agents.
- Analgesic Properties : Research indicates that some derivatives exhibit analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : The compound has also been investigated for its antimicrobial properties against various pathogens, highlighting its potential as an antimicrobial agent.
- Neuroprotective Effects : Studies suggest that this compound derivatives may play a role in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Anticancer Potential : Some research indicates that the compound may possess cytotoxic activity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
The mechanism of action for this compound involves interactions with specific molecular targets. For instance:
- Enzyme Inhibition : Derivatives may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Cell Signaling Pathways : The compound can modulate various signaling pathways involved in cell survival and proliferation, contributing to its anticancer activity.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound derivatives on HepG2 and MCF-7 cell lines. The results demonstrated significant inhibition of cell viability at certain concentrations, indicating potential as an anticancer agent .
Case Study 2: Neuroprotective Effects
In a neuroprotection study involving rat models, this compound was shown to reduce oxidative stress markers and improve cognitive function post-injury. This suggests its utility in neurodegenerative disease treatment .
Synthesis and Derivatives
This compound can be synthesized through several methods involving cyclization reactions starting from simpler precursors. Its derivatives can be obtained through various chemical modifications such as oxidation and reduction reactions.
Synthesis Method | Yield (%) | Key Reagents |
---|---|---|
Cyclization from indene derivatives | 67.2 | Sodium hydride, acetic anhydride |
Oxidation to form ketones | 90.1 | Potassium permanganate |
Reduction to alcohols | 57.1 | Lithium aluminum hydride |
Comparison with Similar Compounds
This compound is often compared with other dicarboxylic acids due to structural similarities but distinct biological activities:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Indane-1,3-dione | Antimicrobial | Different position of carbonyl groups |
trans-Cyclohexane-1,2-dicarboxylic acid | Limited anti-inflammatory effects | Structural differences affecting reactivity |
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(1S,2R)-2,3-dihydro-1H-indene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-10(13)8-5-6-3-1-2-4-7(6)9(8)11(14)15/h1-4,8-9H,5H2,(H,12,13)(H,14,15)/t8-,9-/m1/s1 |
InChI Key |
GFZLVWKWRDQKNT-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
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